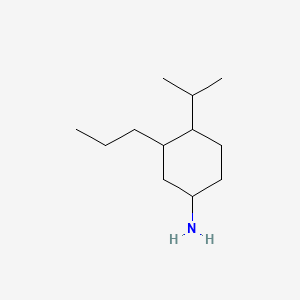
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide is an organic compound that features a cyclopropylamino group and a pyrazolyl group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with a suitable butanamide precursor, followed by the introduction of the 5-methyl-1h-pyrazol-1-yl group through a substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazolyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolyl derivatives.
Applications De Recherche Scientifique
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway it regulates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
- 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide
Uniqueness
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific structural features, such as the cyclopropylamino group and the butanamide backbone, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C11H18N4O |
|---|---|
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-4-(5-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C11H18N4O/c1-8-4-6-13-15(8)7-5-10(11(12)16)14-9-2-3-9/h4,6,9-10,14H,2-3,5,7H2,1H3,(H2,12,16) |
Clé InChI |
PLBLRNKNZVQUAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NN1CCC(C(=O)N)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)



![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)

![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)





![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)
